molecular formula C5H5Cl2NS B3261817 (2,5-Dichlorothiophen-3-yl)methanamine CAS No. 34843-79-3

(2,5-Dichlorothiophen-3-yl)methanamine

Cat. No.: B3261817
CAS No.: 34843-79-3
M. Wt: 182.07
InChI Key: MVXIAAYWZREIRT-UHFFFAOYSA-N
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Description

(2,5-Dichlorothiophen-3-yl)methanamine is an organic compound with the molecular formula C5H5Cl2NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions and an amine group attached to the 3 position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorothiophen-3-yl)methanamine typically involves the chlorination of thiophene followed by amination. One common method involves the following steps:

    Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 2,5-dichlorothiophene.

    Amination: The 2,5-dichlorothiophene is then reacted with ammonia or an amine source under suitable conditions to introduce the amine group at the 3 position, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorothiophen-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced amine group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of this compound.

    Reduction: Reduced thiophene derivatives with modified amine groups.

    Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

(2,5-Dichlorothiophen-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (2,5-Dichlorothiophen-3-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dichlorothiophene): Lacks the amine group, making it less versatile in terms of functionalization.

    (3-Aminothiophene):

    (2,5-Dibromothiophene): Similar structure but with bromine atoms instead of chlorine, which can influence its chemical behavior.

Uniqueness

(2,5-Dichlorothiophen-3-yl)methanamine is unique due to the presence of both chlorine atoms and an amine group, providing a balance of reactivity and functionalization potential. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Biological Activity

(2,5-Dichlorothiophen-3-yl)methanamine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of both chlorine atoms and an amine group, which contribute to its reactivity and functionalization potential. The compound can undergo various chemical reactions, including:

  • Oxidation : The amine group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : The compound can be reduced to yield thiophene derivatives.
  • Substitution : Chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. For instance, a study reported the synthesis of several derivatives that were screened for cytotoxicity against various cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. Notably, compounds derived from this structure showed IC50 values below 10 µM, indicating significant antiproliferative effects (Table 1) .

CompoundCell LineIC50 (µM)
5dHepG21.53
5hDU1451.65
5iMDA-MB-2311.38

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Research indicates that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infectious diseases . The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : It could modulate receptor activities that are critical for cell signaling pathways associated with growth and survival.

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of various derivatives of this compound against multiple cancer cell lines. The results highlighted that certain derivatives exhibited superior activity compared to standard chemotherapeutic agents like 5-fluorouracil .

Synthesis of New Derivatives

Another research effort focused on synthesizing new thienyl chalcone derivatives based on this compound. The synthesized compounds were assessed for their anticancer properties using molecular docking studies and cytotoxicity assays . This study underscored the versatility of the compound as a building block for developing novel therapeutic agents.

Properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2NS/c6-4-1-3(2-8)5(7)9-4/h1H,2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXIAAYWZREIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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